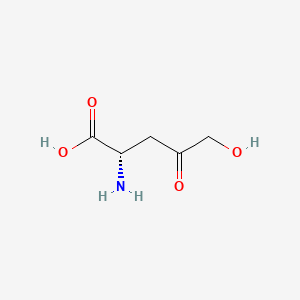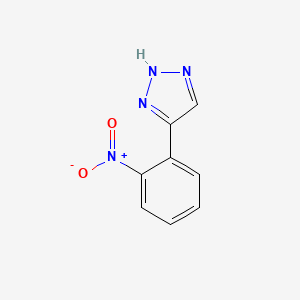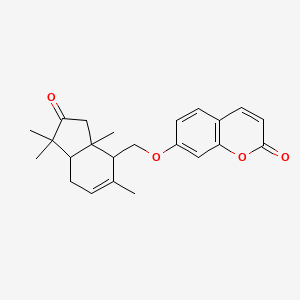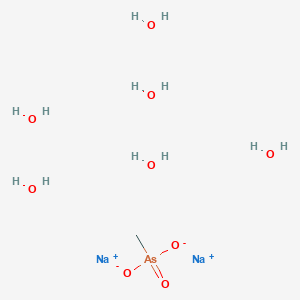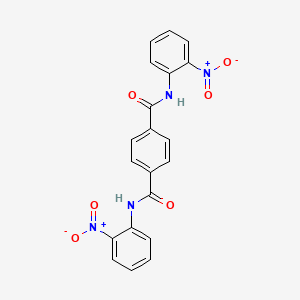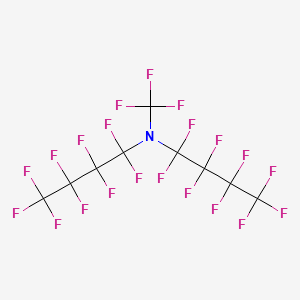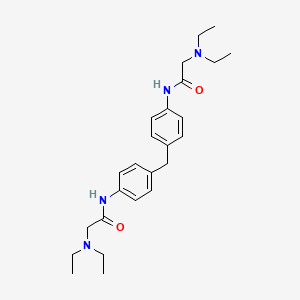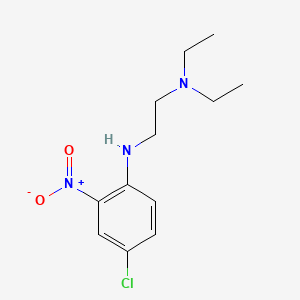
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- is a chemical compound with diverse applications in scientific research and industry. This compound is known for its unique structure, which includes a chloro group, a diethylaminoethyl group, and a nitro group attached to an aniline base. Its molecular formula is C12H19ClN2O2, and it is often used in various chemical reactions and studies due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- typically involves multiple steps. One common method includes the nitration of 4-chloroaniline to introduce the nitro group, followed by the alkylation of the resulting compound with diethylaminoethyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-N-(2-(diethylamino)ethyl)aniline, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The diethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, allowing it to reach its molecular targets effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline, 4-chloro-N-(2-(dimethylamino)ethyl)-2-nitro-: Similar structure but with dimethylaminoethyl group instead of diethylaminoethyl.
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-3-nitro-: Similar structure but with the nitro group at a different position.
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-amino-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Aniline, 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the nitro and diethylaminoethyl groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
24102-89-4 |
|---|---|
Molekularformel |
C12H18ClN3O2 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
N-(4-chloro-2-nitrophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H18ClN3O2/c1-3-15(4-2)8-7-14-11-6-5-10(13)9-12(11)16(17)18/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
MPLRBEWWXHLPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


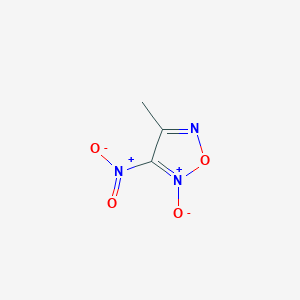
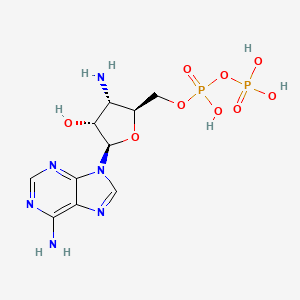
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)

![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
